molecular formula C₄₂H₈₁NO₈ B1140051 beta-Galactosyl-C18-ceramide CAS No. 36271-49-5

beta-Galactosyl-C18-ceramide

Cat. No.: B1140051
CAS No.: 36271-49-5
M. Wt: 728.04
InChI Key:
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Description

beta-Galactosyl-C18-ceramide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long aliphatic chain. This compound is of interest in various fields due to its potential biological and chemical properties.

Scientific Research Applications

beta-Galactosyl-C18-ceramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

Target of Action

N-Stearoyl cerebroside, also known as N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide or D-glucosyl-ss-1,1’ N-stearoyl-D-erythro-sphingosine, primarily targets Stearoyl-CoA Desaturase (SCD) . SCD is a key enzyme involved in metabolic reprogramming, converting saturated fatty acids to monounsaturated fatty acids, crucial for maintaining fatty acid homeostasis . It has been identified as a potential therapeutic target in numerous types of cancers .

Mode of Action

It’s known that it interacts with its target, scd, influencing the balance of saturated and monounsaturated fatty acids . This interaction and the resulting changes in fatty acid composition can impact various cellular processes, including cell viability .

Biochemical Pathways

N-Stearoyl cerebroside is involved in the fatty acid biosynthetic pathway . It plays a role in the conversion of saturated fatty acids to monounsaturated fatty acids, a process crucial for the production of new membrane phospholipids in proliferating cells . This process is part of the larger lipid metabolic reprogramming observed in cancer cells .

Pharmacokinetics

It’s known that the compound can be detected using specific sensors, which selectively detect and separate neuromolecules involved in oxidative stress mechanisms . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Stearoyl cerebroside.

Result of Action

The primary result of N-Stearoyl cerebroside’s action is the alteration of fatty acid composition within cells . This can have significant effects on cell viability, particularly in the context of cancer cells . By influencing the balance of saturated and monounsaturated fatty acids, N-Stearoyl cerebroside can impact cell proliferation, survival, and transformation to cancer .

Action Environment

The action of N-Stearoyl cerebroside can be influenced by various environmental factors. For instance, the presence of other compounds, such as ascorbate, can impact the compound’s effects . Additionally, the lipid/protein composition of the cellular environment can affect the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Galactosyl-C18-ceramide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the double bond results in a fully saturated aliphatic chain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta-Galactosyl-C18-ceramide is unique due to its specific combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-OWWNRXNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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